molecular formula C12H15NO4 B12612848 (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate CAS No. 919289-25-1

(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate

Cat. No.: B12612848
CAS No.: 919289-25-1
M. Wt: 237.25 g/mol
InChI Key: IZIKTDXCBPHTRH-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound features an oxirane ring and a carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (Oxiran-2-yl)methyl (4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.

    (Oxiran-2-yl)methyl (4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring.

    (Oxiran-2-yl)methyl (4-nitrophenyl)carbamate: Features a nitro group on the phenyl ring.

Uniqueness

(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

919289-25-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)

InChI Key

IZIKTDXCBPHTRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC2CO2

Origin of Product

United States

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